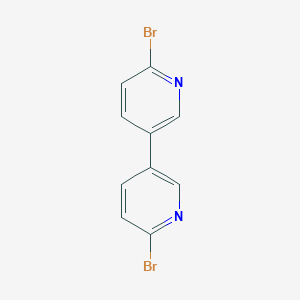

6,6'-Dibromo-3,3'bipyridine

説明

Contextualization within the Field of Polyhalogenated Bipyridine Ligands

Polyhalogenated bipyridines are a class of organic compounds that have garnered considerable attention for their utility as ligands in coordination chemistry. These molecules, characterized by a bipyridine core substituted with one or more halogen atoms, serve as fundamental building blocks for the construction of complex supramolecular structures and functional materials. The presence of halogen atoms can significantly influence the steric and electronic properties of the bipyridine framework, thereby tuning the characteristics of the resulting metal complexes.

Bipyridines, in general, are well-known for their ability to form stable complexes with a variety of transition metals. The nitrogen atoms in the pyridine (B92270) rings act as effective donor sites, leading to the formation of chelate rings with metal ions. This coordination is fundamental to their application in diverse fields such as catalysis, photochemistry, and molecular recognition. The introduction of halogen substituents, as seen in 6,6'-Dibromo-3,3'-bipyridine, adds another layer of functionality, enabling further chemical modifications through cross-coupling reactions.

Significance of Bromine Substituents and the 3,3'-Connectivity in Bipyridine Scaffolds

The specific placement of bromine atoms at the 6 and 6' positions of the 3,3'-bipyridine (B1266100) scaffold imparts distinct chemical properties. The bromine atoms are effective leaving groups in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This reactivity allows for the synthesis of more complex, functionalized bipyridine ligands by replacing the bromine atoms with other chemical moieties. For instance, 6,6'-dibromo-2,2'-bipyridine has been used as a precursor in the synthesis of more elaborate ligands through palladium-catalyzed reactions. analis.com.my

The 3,3'-connectivity of the pyridine rings, in contrast to the more common 2,2' or 4,4' isomers, results in a different spatial arrangement of the nitrogen donor atoms. This has a profound impact on the coordination geometry of the resulting metal complexes. While 2,2'-bipyridines typically act as chelating ligands, forming a five-membered ring with a metal ion, 3,3'-bipyridines are more likely to act as bridging ligands, connecting two or more metal centers to form coordination polymers or supramolecular assemblies. This structural difference is a key factor in designing materials with specific network topologies and properties. The steric hindrance introduced by substituents at the 6 and 6' positions can further influence the coordination environment around the metal center, affecting the stability and catalytic activity of the complex.

Overview of Key Research Domains and Their Interconnections

The unique characteristics of 6,6'-Dibromo-3,3'-bipyridine and its derivatives make them valuable in several interconnected research areas:

Coordination Chemistry and Catalysis: As ligands, these compounds form stable complexes with transition metals. The electronic properties of the bipyridine can be tuned by the bromine substituents, which in turn influences the catalytic activity of the metal center. For example, the electron-withdrawing nature of bromine can affect the metal-to-ligand charge transfer (MLCT) energies in photoluminescent complexes. While detailed catalytic studies specifically on 6,6'-Dibromo-3,3'-bipyridine complexes are not extensively reported, research on related substituted bipyridines indicates that modifications at the 6,6'-positions can significantly impact catalytic performance in reactions like cross-electrophile coupling. acs.org

Materials Science: The ability of 3,3'-bipyridines to act as bridging ligands makes them ideal building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing. The bromine atoms on the periphery of the ligand can also be used to further functionalize the resulting material.

Supramolecular Chemistry: The directional nature of the nitrogen lone pairs in 3,3'-bipyridines, combined with the potential for halogen bonding interactions involving the bromine atoms, allows for the rational design of complex supramolecular architectures. These organized assemblies are of interest for creating new functional materials and systems.

The interconnection between these domains is clear: the fundamental coordination chemistry of 6,6'-Dibromo-3,3'-bipyridine with metal ions provides the basis for its use in catalysis and for the construction of advanced materials in materials and supramolecular science.

Detailed Research Findings

While specific experimental data for 6,6'-Dibromo-3,3'-bipyridine is not as abundant in the literature as for its 2,2' and 4,4' isomers, the principles governing its reactivity and properties can be inferred from studies on analogous compounds. The following tables provide an overview of the kind of data that is crucial for understanding the potential of this compound class.

Table 1: Properties of 6,6'-Dibromo-3,3'-bipyridine

| Property | Value |

|---|---|

| CAS Number | 147496-14-8 |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Molecular Weight | 313.98 g/mol |

Table 2: Comparison of Bipyridine Isomer Connectivity

| Isomer | Typical Coordination Mode | Resulting Structures |

|---|---|---|

| 2,2'-Bipyridine (B1663995) | Chelating | Mononuclear complexes |

| 3,3'-Bipyridine | Bridging | Coordination polymers, supramolecular assemblies |

| 4,4'-Bipyridine (B149096) | Bridging | Linear coordination polymers, MOFs |

Table 3: Representative Catalytic Applications of Substituted Bipyridine Ligands (Illustrative)

| Ligand | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 6,6'-Dimethyl-2,2'-bipyridine | Copper | Trichloromethylative Carbonylation | Lower conversion compared to 4,4'-dimethyl analog, highlighting positional isomer effects. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 | |

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147496-14-8 | |

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 6,6 Dibromo 3,3 Bipyridine

Direct Synthesis Strategies for 6,6'-Dibromo-3,3'-bipyridine

The synthesis of 6,6'-Dibromo-3,3'-bipyridine can be achieved through several direct methods, including halogenation of bipyridine precursors, dimerization of pyridine (B92270) derivatives, and coupling of pre-functionalized precursors.

Direct bromination of a 3,3'-bipyridine (B1266100) core is a straightforward approach to introduce bromine atoms at the 6 and 6' positions. This typically involves the use of brominating agents and can be influenced by the presence of other substituents on the bipyridine ring. For instance, the synthesis of related brominated bipyridines has been achieved through methods like dibromination followed by debromination to control the final product. researchgate.net

Dimerization reactions offer a powerful method for constructing the bipyridine scaffold. These reactions often involve the coupling of two identical pyridine units.

Ullmann-type Coupling: This method can be employed for the synthesis of bipyridines, where halogenated pyridine precursors are coupled in the presence of a copper catalyst.

Nickel-Catalyzed Reductive Coupling: Nickel catalysts are effective for the homocoupling of halogenated pyridines. For example, the synthesis of a related compound, 6,6'-dimethyl-3,3'-bipyridine, is achieved through the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine. This suggests that a similar approach with 2-bromo-5-halopyridine could yield 6,6'-dihalo-3,3'-bipyridines.

Lithiation-Dimerization: Polyhalogenated 4,4'-bipyridines have been synthesized from dihalopyridines via a lithiation-dimerization procedure using lithium diisopropylamide (LDA). researchgate.netacs.org This strategy involves the formation of a lithiated intermediate that then dimerizes. researchgate.netacs.org

A notable synthesis of 6,6'-dibromo-2,2'-bipyridine, a constitutional isomer of the title compound, involves the lithiation of 2,6-dibromopyridine (B144722) followed by coupling with anhydrous cupric chloride. cdnsciencepub.comthieme-connect.com This highlights the utility of organometallic intermediates in forming the bipyridine core.

The synthesis can also proceed by coupling two pre-functionalized pyridine rings. This approach allows for greater control over the final structure. Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, have been used to prepare 4,4'-dihalo-2,2'-bipyridines from dihalopyridines, demonstrating the feasibility of this strategy for constructing bipyridine skeletons. researchgate.net

Functionalization through Cross-Coupling Reactions

The bromine atoms in 6,6'-Dibromo-3,3'-bipyridine are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.org These reactions are fundamental for elaborating the core structure and synthesizing a wide array of functional derivatives. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of bipyridines is well-established. rsc.orgacs.org The general mechanism involves the in-situ generation of a catalytically active Pd(0) species. rsc.org

These palladium-catalyzed reactions are widely used to introduce new carbon-based functionalities onto the bipyridine scaffold. cdnsciencepub.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the dibromo-bipyridine with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govtcichemicals.com It is a versatile method for forming biaryl compounds and can tolerate a wide range of functional groups. tcichemicals.com The reaction can be performed sequentially on polychlorinated aromatics to introduce different alkyl and aryl groups. acs.org

Table 1: Examples of Suzuki-Miyaura Reactions on Halogenated Pyridines

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃ | Arylboronic acids and cinnamoyl chloride | Chalcones | nih.gov |

| FcPPh₂/Pd₂(dba)₃ | Polychlorinated pyridines and alkyl pinacol (B44631) boronic esters | Monoalkylated pyridines | acs.org |

Sonogashira Coupling: This reaction introduces alkyne moieties by coupling the dibromo-bipyridine with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgunito.it A series of 6,6'-diethynyl-2,2'-bipyridyls were synthesized from 6,6'-dibromo-2,2'-bipyridine and various arylacetylenes using a palladium catalyst. cdnsciencepub.com Chemoselective Sonogashira reactions have also been developed for polyhalogenated pyridines, allowing for controlled alkynylation. rsc.org

Table 2: Conditions for Sonogashira Coupling of Halogenated Pyridines

| Catalyst System | Substrates | Conditions | Product | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI | 6,6'-dibromo-2,2'-bipyridine, arylacetylenes | Amine base | 6,6'-bis(arylethynyl)-2,2'-bipyridines | cdnsciencepub.com |

| Pd(PPh₃)₄, CuI | 4-bromo-2,2'-bipyridine, TMS-acetylene | TEA, 0 °C | 4-((trimethylsilyl)ethynyl)-2,2'-bipyridine | unito.it |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the dibromo-bipyridine with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction is known for its high trans selectivity. organic-chemistry.org While intermolecular Heck reactions are common, intramolecular versions are powerful for constructing polycyclic systems. princeton.edu The reductive Heck reaction, a variation, can form alkylarenes. nih.gov

Table 3: Catalysts Used in Heck Reactions

| Catalyst | Reactant Types | Reference |

|---|---|---|

| Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes | Aryl halides and alkenes | organic-chemistry.org |

| N-Heterocyclic Carbene Palladium Complex | Aryl halides and alkenes | organic-chemistry.org |

Stille Reaction: This reaction couples the dibromo-bipyridine with an organotin compound, catalyzed by palladium. researchgate.netacs.org It is a reliable method for creating carbon-carbon bonds and has been used to synthesize various substituted 2,2'-bipyridines in high yields. researchgate.netacs.org

Table 4: Application of Stille Reaction in Bipyridine Synthesis

| Reactants | Product | Scale | Reference |

|---|---|---|---|

| Bromo-picoline and tributyltin-picoline building blocks | Mono- and disubstituted 2,2'-bipyridines | Multigram | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, crucial for creating molecules with applications in pharmaceuticals, materials science, and catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful method for achieving this transformation. organic-chemistry.orglibretexts.org This reaction typically involves an aryl halide or triflate and a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org

For bipyridyl systems, this methodology allows for the introduction of nitrogen-based functional groups. In the case of dihalo-bipyridines, such as the related isomer 6,6'-dibromo-2,2'-bipyridine, Pd-catalyzed amination has been successfully employed to synthesize polyazamacrocycles. clockss.org The reaction of 6,6'-dibromo-2,2'-bipyridine with various di-, tri-, and tetraamines in the presence of a Pd(dba)₂/BINAP catalytic system yields macrocyclic structures. clockss.org The efficiency and outcome of these reactions are highly dependent on the nature and chain length of the amine used. clockss.org For instance, shorter chain diamines tend to form cyclic dimers, while longer chain amines can lead to the desired monocycles in good yields. clockss.org

While specific studies focusing solely on the Buchwald-Hartwig amination of 6,6'-Dibromo-3,3'-bipyridine are not extensively detailed in the provided search results, the reactivity of the C-Br bond in similar bipyridine scaffolds suggests its applicability. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of ligand for the palladium catalyst is critical and can influence the reaction's scope and efficiency. libretexts.orgacs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dihalobipyridines This table is based on data for the related isomer 6,6'-dibromo-2,2'-bipyridine and is illustrative of the conditions applicable to 6,6'-Dibromo-3,3'-bipyridine.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type | Ref. |

| 6,6'-Dibromo-2,2'-bipyridine | Polyamines (di-, tri-, tetraamines) | Pd(dba)₂ / BINAP | Not specified | Not specified | Polyazamacrocycles | clockss.org |

| Aryl Bromides | Secondary Amines | Not specified | Strong organic bases or Cs₂CO₃ | Non-polar solvents (e.g., toluene) | Aryl Amines | acs.org |

Ullmann-Type Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann reaction involves the homocoupling of two aryl halides in the presence of excess copper at high temperatures to form a biaryl. organic-chemistry.org A more contemporary variation, the Ullmann-type reaction, encompasses the coupling of aryl halides with a variety of nucleophiles, including amines and alcohols. organic-chemistry.org

The compound 6,6'-Dibromo-3,3'-bipyridine is a suitable substrate for Ullmann syntheses, where the bromine atoms serve as reactive sites for coupling. These reactions can be used to either polymerize the bipyridine units or to introduce other aryl groups. The mechanism typically involves the formation of an organocopper intermediate, which then undergoes further reaction to yield the coupled product. organic-chemistry.org While traditional Ullmann conditions often require harsh conditions (e.g., temperatures around 200 °C), modern protocols have been developed that proceed under milder conditions. organic-chemistry.orgecust.edu.cn On-surface Ullmann coupling has also emerged as a powerful technique for constructing covalent organic frameworks, though aryl bromides are more reactive than aryl chlorides. ecust.edu.cn

Negishi Coupling and Other Metal-Catalyzed Methods

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. It is a highly effective method for preparing bipyridines due to its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.orgorgsyn.org The general strategy involves the reaction of a pyridyl zinc halide with a halopyridine. orgsyn.org

In the context of 6,6'-Dibromo-3,3'-bipyridine, each bromine atom represents a potential site for Negishi cross-coupling. This allows for either mono- or di-functionalization by reacting with an organozinc reagent. The reactivity of halides in Negishi coupling generally follows the trend I > Br > Cl, making the dibromo derivative a reactive substrate. orgsyn.orgorgsyn.org This reaction demonstrates high chemoselectivity, enabling coupling at the halide position while leaving other functional groups on the coupling partners intact. acs.org

Beyond Negishi coupling, 6,6'-Dibromo-3,3'-bipyridine can participate in a range of other metal-catalyzed transformations. These include:

Stille Coupling: This reaction uses an organotin reagent and is a viable method for creating C-C bonds. The preparation of 4,4'-dihalo-2,2'-bipyridines has been described via a Stille reaction. researchgate.net

Suzuki Coupling: Involving an organoboron reagent, this is another widely used palladium-catalyzed cross-coupling reaction for biaryl synthesis. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The related isomer, 6,6'-dibromo-2,2'-bipyridine, has been shown to react with arylacetylenes in the presence of a palladium-copper catalyst system to yield 6,6'-diethynyl-2,2'-bipyridyls. cdnsciencepub.com

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. Double Heck cross-coupling reactions have been performed on dibromopyridines to afford di(alkenyl)pyridines. researchgate.net

Table 2: Overview of Metal-Catalyzed Reactions for Functionalizing Dihalobipyridines

| Reaction Type | Coupling Partner | Catalyst | Key Features | Ref. |

| Negishi | Organozinc Reagents | Pd or Ni | High yield, mild conditions, good functional group tolerance. | orgsyn.orgorgsyn.org |

| Stille | Organotin Reagents | Pd | Useful for C-C bond formation with dihalobipyridines. | researchgate.net |

| Sonogashira | Terminal Alkynes | Pd/Cu | Introduces alkynyl groups. | cdnsciencepub.com |

| Heck | Alkenes | Pd | Forms di(alkenyl)pyridines. | researchgate.net |

Regioselective Metalation via Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful and rapid reaction in organometallic chemistry, enabling the conversion of an organic halide into an organolithium species. wikipedia.org This transformation is typically achieved by treating the halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgharvard.edu The rate of exchange is generally faster for iodides than bromides, and chlorides are the least reactive. wikipedia.org

For substrates like 6,6'-Dibromo-3,3'-bipyridine, lithium-halogen exchange offers a pathway to generate lithiated bipyridine intermediates that can be trapped with various electrophiles. This method provides a route to functionalized bipyridines that may be inaccessible through other means. Research on the closely related isomer, 6,6'-dibromo-2,2'-bipyridine, has demonstrated that a reliable and synthetically useful strategy for selective metalation via lithium-halogen exchange is achievable. sorbonne-universite.frresearchgate.net

Strategies for Mono- and Double Metalation

A key advantage of using dihalo substrates like 6,6'-Dibromo-3,3'-bipyridine in lithium-halogen exchange reactions is the potential for selective mono- or double metalation. The extent of metalation can often be controlled by carefully manipulating the reaction conditions, particularly the stoichiometry of the alkyllithium reagent. researchgate.net

Studies on 6,6'-dibromo-2,2'-bipyridine have shown that the concentration of n-BuLi profoundly affects the product distribution. researchgate.net

Mono-metalation: Using a carefully controlled amount of alkyllithium (e.g., ~1.0-1.4 equivalents) can favor the exchange of only one bromine atom, leading to a mono-lithiated species. researchgate.net This intermediate can then be reacted with an electrophile to yield a mono-substituted product.

Double metalation: Employing an excess of the alkyllithium reagent (e.g., >2.0 equivalents) promotes the exchange of both bromine atoms, resulting in a di-lithiated bipyridine. researchgate.net Subsequent quenching furnishes di-substituted products.

This concentration-dependent selectivity provides a strategic approach to the stepwise or direct functionalization of the bipyridine core. sorbonne-universite.frresearchgate.net

Electrophilic Quenching Reactions for Diverse Functional Group Introduction

Once the mono- or di-lithiated bipyridine species are generated via lithium-halogen exchange, they serve as potent nucleophiles that can react with a wide array of electrophiles. umich.edu This "metalation-quenching" sequence is a versatile tool for introducing diverse functional groups onto the bipyridine scaffold.

A prime example is the formylation reaction, where the lithiated intermediate is quenched with an electrophile like N,N-dimethylformamide (DMF). sorbonne-universite.frresearchgate.net This has been successfully applied to the mono- and di-lithiated derivatives of 6,6'-dibromo-2,2'-bipyridine to prepare the corresponding mono- and di-aldehydes (6-bromo-6'-formyl-2,2'-bipyridine and 6,6'-diformyl-2,2'-bipyridine, respectively). sorbonne-universite.frresearchgate.net

Table 3: Examples of Electrophilic Quenching Based on established reactions for lithiated aromatics and demonstrated for the 2,2'-bipyridine (B1663995) isomer.

| Lithiated Species | Electrophile | Functional Group Introduced | Product Type | Ref. |

| Mono-lithiated bipyridine | DMF | Aldehyde (-CHO) | Mono-formylated bipyridine | sorbonne-universite.frresearchgate.net |

| Di-lithiated bipyridine | DMF | Aldehyde (-CHO) | Di-formylated bipyridine | sorbonne-universite.frresearchgate.net |

| Lithiated bipyridine | CO₂ then H⁺ | Carboxylic Acid (-COOH) | Carboxylic acid derivative | umich.edu |

| Lithiated bipyridine | R-X (Alkyl halide) | Alkyl group (-R) | Alkylated bipyridine | umich.edu |

| Lithiated bipyridine | R₃SiCl (Silyl chloride) | Silyl group (-SiR₃) | Silylated bipyridine | umich.edu |

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms in 6,6'-Dibromo-3,3'-bipyridine are attached to an electron-deficient pyridine ring, which can make them susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine), and the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

A notable example of this reactivity is the substitution of halogens with the azide (B81097) group. The synthesis of 6,6'-diazido-2,2'-bipyridine (B14261922) is achieved via nucleophilic aromatic substitution on 6,6'-dihalo-2,2'-bipyridine using sodium azide in a polar aprotic solvent like DMF. This halogen-azide exchange proceeds via an SNAr mechanism.

Furthermore, studies on other dibrominated compounds have shown that selective nucleophilic substitution is possible. For instance, a dibromo derivative of methyl β-lactoside underwent selective substitution where one bromine atom reacted preferentially. nih.gov In the reaction with azide, the mono-azide was formed first, followed by the di-azide upon further reaction. nih.gov This suggests that for 6,6'-Dibromo-3,3'-bipyridine, it may be possible to achieve mono-substitution under carefully controlled conditions, allowing for stepwise functionalization with different nucleophiles.

Coordination Chemistry and Metallosupramolecular Principles of 6,6 Dibromo 3,3 Bipyridine

Ligand Design Characteristics and Chelating Capabilities

The unique structural arrangement of 6,6'-Dibromo-3,3'-bipyridine dictates its behavior as a ligand in the formation of metal complexes.

Bidentate Coordination Modes to Metal Centers

Unlike its 2,2'-bipyridine (B1663995) isomer, which acts as a classic chelating ligand, 3,3'-bipyridine (B1266100) and its derivatives like 6,6'-Dibromo-3,3'-bipyridine typically function as bridging ligands, coordinating to two different metal centers. However, they can adopt a cis conformation to act as a bidentate chelating ligand, forming a seven-membered ring with the metal ion. This chelating ability is influenced by the nature of the metal ion and the presence of other ligands in the coordination sphere. The nitrogen atoms in the pyridine (B92270) rings serve as the donor sites for coordination with metal ions.

Steric and Electronic Influence of 6,6'-Bromine Substituents on Coordination

The bromine atoms at the 6 and 6' positions of the bipyridine backbone exert considerable steric and electronic effects that modify the ligand's coordination properties.

Steric Hindrance: The bulky bromine atoms can sterically hinder the approach of metal ions and other ligands, influencing the resulting coordination geometry. This steric bulk can prevent the formation of certain complex structures that might be accessible to the unsubstituted 3,3'-bipyridine. In some cases, this hindrance can be exploited to control the selectivity of catalytic reactions. For instance, in the context of iron(II) complexes, changes in steric hindrance around the metal center have been shown to affect the selectivity of monomer enchainment during polymerization. researchgate.net

Electronic Effects: Bromine is an electron-withdrawing group. The presence of two such atoms on the bipyridine rings reduces the electron density on the nitrogen atoms. This decrease in basicity can weaken the coordinate bond with a metal center compared to the unsubstituted or alkyl-substituted 3,3'-bipyridines. However, this electronic modification also makes the ligand a better π-acceptor, which can be significant in complexes with electron-rich transition metals. The halogen substituents also provide reactive sites for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the synthesis of more complex ligand architectures. researchgate.net

Conformational Flexibility and Rotational Dynamics of the 3,3'-Linkage in Metal Complexes

The single C-C bond connecting the two pyridine rings in 3,3'-bipyridine allows for considerable rotational freedom. This conformational flexibility is a key characteristic, distinguishing it from the more rigid 2,2'- and 4,4'-bipyridine (B149096) isomers. The molecule can exist in various conformations, from a syn (or cisoid) to an anti (or transoid) arrangement of the nitrogen atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 6,6'-Dibromo-3,3'-bipyridine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques.

Formation of Homoleptic and Heteroleptic Coordination Compounds

Homoleptic complexes consist of a central metal ion coordinated to only one type of ligand, in this case, multiple molecules of 6,6'-Dibromo-3,3'-bipyridine. The formation of such complexes depends on the stoichiometry of the reactants and the preferred coordination number of the metal ion.

Heteroleptic complexes involve a central metal ion coordinated to more than one type of ligand. researcher.life For example, 6,6'-Dibromo-3,3'-bipyridine can be used in conjunction with other ligands, such as phosphines, other diimines, or anionic ligands, to form heteroleptic species. researcher.liferesearchgate.net The formation of heteroleptic complexes allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, which is particularly important in catalysis and materials science. researcher.lifelu.se The synthesis of heteroleptic complexes can be achieved through self-assembly processes where the metal ion and a mixture of ligands are combined. researchgate.net

Complexation with Transition Metal Ions

6,6'-Dibromo-3,3'-bipyridine and its parent compound, 3,3'-bipyridine, have been shown to form complexes with a wide range of transition metal ions. The specific properties and structures of these complexes are highly dependent on the nature of the metal.

| Metal Ion | Coordination Details |

| Cu(I) | Forms both homoleptic and heteroleptic complexes. researchgate.netmdpi.com In some instances, related bipyridine ligands form complexes with a tetrahedral coordination geometry around the Cu(I) center. researchgate.netmdpi.com |

| Ru(II) | Can form mixed-ligand tris-complexes. researcher.life |

| Pd(II) | Used in the synthesis of heteroleptic cages and in catalytic cross-coupling reactions to functionalize the bipyridine ligand itself. lu.se |

| Fe(II) | Forms complexes where the steric and electronic properties of the bipyridine ligand influence catalytic activity. researchgate.net |

| Co(II) | Known to form complexes with related bipyridine ligands, often exhibiting octahedral geometry. researchgate.netacs.org |

| Ni(II) | Forms complexes with various bipyridine ligands, with geometries that can be influenced by the ligand structure. researchgate.netacs.org |

| Zn(II) | Forms complexes with bipyridine ligands, often resulting in tetrahedral or octahedral geometries depending on the other ligands present. researchgate.netacs.orgpsu.edu |

| Ag(I) | Has been shown to form coordination polymers with related bipyridine ligands, where the ligand acts as a bridge between silver ions. researchgate.netrsc.org |

| Pt(II) | Can be used to construct organometallic acceptor units for the self-assembly of metallacages with flexible bipyridine donors. researchgate.net |

| Mn | Transition metal complexes with manganese have been noted in broader reviews of bivalent transition metal complexes. researchgate.net |

The characterization of these complexes is typically carried out using techniques such as single-crystal X-ray diffraction to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, and UV-Vis spectroscopy to study the electronic properties.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis)

The coordination of 6,6'-Dibromo-3,3'-bipyridine to metal centers induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand interactions. These changes can be monitored by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for characterizing the formation of metal complexes with 6,6'-Dibromo-3,3'-bipyridine. Upon coordination, the chemical shifts of the pyridine protons are altered. For instance, in the ¹H NMR spectrum of uncomplexed 6,6'-dibromo-2,2'-bipyridine, the pyridyl protons appear in specific regions, which shift upon complexation due to changes in the electronic environment around the pyridine rings. rsc.org For example, in a study involving 6,6'-dibromo-2,2'-bipyridine, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the pyridine protons at δ 8.38 (d, 2H), 7.67 (t, 2H), and 7.50 (d, 2H). rsc.org Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the ligand and its changes upon complexation. The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms and the bromine substituents, are sensitive to coordination. rsc.organalis.com.my

Infrared (IR) Spectroscopy: IR spectroscopy is employed to probe the vibrational modes of the 6,6'-Dibromo-3,3'-bipyridine ligand and its metal complexes. The coordination to a metal center typically leads to shifts in the characteristic vibrational frequencies of the bipyridine ring. These shifts, particularly in the C=C and C=N stretching regions, are indicative of the electronic perturbations caused by the metal-ligand bond formation. analis.com.mymdpi.com For example, in copper(I) complexes derived from a related ligand, 6,6'-bis(phenylethynyl)-2,2'-bipyridine, the ν(C≡C) stretching frequency shifted to a higher wavenumber upon complexation, indicating increased conjugation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of complexes containing 6,6'-Dibromo-3,3'-bipyridine and its derivatives often exhibit intense absorption bands in the UV and visible regions. These bands can be assigned to different types of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. mdpi.comacs.orglibretexts.orgresearchgate.net The energies and intensities of these transitions are influenced by the nature of the metal ion, its oxidation state, and the coordination geometry. For instance, heteroleptic Cu(I) complexes show MLCT transitions that can be investigated using resonance Raman spectroscopy in conjunction with theoretical calculations. nih.gov The UV-Vis spectra of iridium(III) complexes can also be used to study their binding affinity to biomolecules like BSA. researchgate.net

Structural Determination of Coordination Geometries (e.g., X-ray Crystallography)

In numerous studies, single-crystal X-ray diffraction analysis has been employed to elucidate the solid-state structures of these complexes. mdpi.comnih.govacs.orgrsc.org For example, the crystal structure of a heteroleptic Cu(I) complex containing a ligand derived from 6,6'-dibromo-2,2'-bipyridine revealed a distorted tetrahedral coordination geometry around the Cu(I) center. mdpi.com The solid-state structures of heteroleptic Cu(I) complexes with 6,6'-dimesityl-2,2'-bipyridine showcase four-coordinate Cu(I) geometries. nih.gov

The bromine atoms on the 6,6'-positions of the bipyridine core play a significant role in influencing the crystal packing through halogen bonding and other non-covalent interactions. These interactions can lead to the formation of extended supramolecular architectures in the solid state. The structural data obtained from X-ray crystallography are often complemented by computational methods to provide a more comprehensive understanding of the molecular and electronic structure. mdpi.com

| Compound/Complex | Crystallographic Data | Coordination Geometry | Reference |

| Heteroleptic Cu(I) complex with a 6,6'-bis(phenylethynyl)-2,2'-bipyridine derivative | Triclinic, P-1 space group | Distorted tetrahedral around Cu(I) | mdpi.com |

| Iron(II) and Cobalt(II) complexes with 2,2′-bipyridine-3,3′,6,6′-tetracarboxylic acid | Monoclinic, P2₁/c space group | Metal atoms coordinated by N and O atoms of carboxylate groups and aqua ligands | rsc.org |

| Heteroleptic Cu(I) complexes with 6,6'-dimesityl-2,2'-bipyridine | Various | Four-coordinate Cu(I) | nih.gov |

Electronic Structure and Excited State Properties of Metal Complexes

Ligand Field Theory and Molecular Orbital Considerations

The electronic properties of metal complexes derived from 6,6'-Dibromo-3,3'-bipyridine can be understood through the principles of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. wikipedia.org LFT, an extension of crystal field theory, describes the electronic structure of coordination compounds by considering the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.org The bipyridine ligand, with its π-system, can act as both a σ-donor and a π-acceptor. libretexts.org

The coordination of the bipyridine nitrogen atoms to the metal center leads to a splitting of the metal d-orbitals into different energy levels. The magnitude of this splitting, denoted as 10Dq, is influenced by the nature of the metal and the ligand. acs.org In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The π-acceptor character of the bipyridine ligand, arising from its empty π* orbitals, can interact with the metal t₂g orbitals, leading to a stabilization of the t₂g set and an increase in the ligand field splitting. libretexts.org This π-backbonding is a crucial factor in determining the electronic and photophysical properties of the complex.

MO theory provides a more detailed picture of the bonding by considering the formation of molecular orbitals from the linear combination of atomic orbitals of the metal and the ligands. libretexts.orgwikipedia.org The interaction between the metal d-orbitals and the ligand's σ- and π-orbitals results in the formation of bonding, non-bonding, and antibonding molecular orbitals. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often of particular interest as they govern the electronic transitions and redox properties of the complex. In many bipyridine complexes, the HOMO is predominantly metal-based (d-orbital character), while the LUMO is ligand-based (π* character of the bipyridine). acs.org

Redox Behavior and Electron Transfer Pathways

The redox properties of metal complexes containing 6,6'-Dibromo-3,3'-bipyridine are of significant interest due to their potential applications in areas such as catalysis and molecular electronics. The presence of the electron-withdrawing bromine atoms can influence the redox potentials of the metal center and the ligand.

Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. nih.govscielo.org.mx The voltammograms can reveal information about the oxidation and reduction processes, including the formal potentials and the reversibility of the electron transfer events. For instance, in a series of heteroleptic Cu(I) complexes, the most positive potentials for the oxidation process were observed for complexes with bulky substituents ortho to the coordinating nitrogen atoms, such as in 6,6'-dibromo-2,2'-bipyridine. nih.gov

The electronic structure of the complex dictates the electron transfer pathways. In many cases, the oxidation is metal-centered (Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺), while the reduction is ligand-centered (bpy → bpy⁻). The ability of the bipyridine ligand to accept an electron into its low-lying π* orbital makes it a redox-active ligand. ethz.ch The redox potential of Co(II)/Co(III) complexes with polypyridine ligands has been shown to correlate with the pKa of the ligands, with ligands having a higher π-acceptor character (lower pKa) leading to higher redox potentials. scielo.org.mx

Excited-State Distortions and Their Implications for Reactivity

Upon absorption of light, metal complexes can be promoted to an excited electronic state. The geometry of the complex in the excited state can be significantly different from that in the ground state. These excited-state distortions can have profound implications for the photophysical properties and reactivity of the complex. acs.org

The nature and magnitude of these excited-state distortions influence the rates of radiative (luminescence) and non-radiative decay processes, thereby affecting the luminescence quantum yield and lifetime. acs.org Understanding these distortions is crucial for the design of photoactive materials with desired properties, such as long-lived excited states for applications in photoredox catalysis and light-emitting devices. The reactivity of the excited state, including its ability to participate in electron or energy transfer reactions, is also strongly influenced by these geometric changes. researcher.lifeacs.orgnih.gov

Chirality in Metallo-Supramolecular Assemblies Utilizing 6,6'-Dibromo-3,3'-bipyridine Derived Ligands

While 6,6'-Dibromo-3,3'-bipyridine itself is an achiral molecule, it can be used as a precursor for the synthesis of chiral ligands. nih.gov The introduction of chiral substituents or the creation of atropisomeric bipyridine derivatives can lead to the formation of chiral metallosupramolecular assemblies. researchgate.net

The chirality in these systems can arise from several sources:

Chiral Ligands: The use of enantiomerically pure bipyridine ligands derived from 6,6'-Dibromo-3,3'-bipyridine will result in the formation of chiral metal complexes and supramolecular structures. nih.govnih.govchemrxiv.org The synthesis of such chiral ligands often involves stereoselective reactions or the resolution of racemic mixtures. thieme-connect.comnih.gov

Atropisomerism: The restricted rotation around the C-C bond connecting the two pyridine rings, due to the presence of bulky substituents, can lead to stable atropisomers. researchgate.net If these atropisomers are resolved, they can be used as chiral building blocks for metallosupramolecular chemistry.

Helical Chirality: In certain coordination geometries, such as octahedral complexes with three bidentate ligands, the arrangement of the ligands around the metal center can generate a helical twist, leading to Δ and Λ enantiomers.

The self-assembly of chiral ligands with metal ions can lead to the formation of discrete, chiral metallosupramolecular architectures, such as helicates, grids, and cages. acs.orgresearchgate.net The stereochemical outcome of these self-assembly processes can be highly selective, often leading to the formation of a single diastereomer. This chiral self-sorting is driven by the specific recognition and interaction between the chiral components. researchgate.net These chiral assemblies are of interest for their potential applications in enantioselective catalysis, chiral sensing, and materials science. nih.gov

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Mediated by 6,6'-Dibromo-3,3'-bipyridine Complexes

Homogeneous catalysis relies on the principle of having the catalyst in the same phase as the reactants, often involving soluble metal-ligand complexes. Bipyridine ligands are celebrated for their versatility in this domain, stabilizing various metal centers and modulating their reactivity. researchgate.netchemrxiv.org However, the specific geometry of the bipyridine isomer is a critical determinant of its catalytic utility.

Catalysis of Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary role of 6,6'-Dibromo-3,3'-bipyridine in the context of bond-forming catalysis is not as a direct ligand within a catalytically active complex, but rather as a crucial synthetic intermediate or building block. The bromine atoms at the 6 and 6' positions serve as reactive handles for functionalization through various cross-coupling reactions, allowing for the construction of more elaborate and tailored ligand architectures. researchgate.netmdpi.com

The fundamental difference between 3,3'-bipyridine (B1266100) and its 2,2'-isomer lies in its coordination mode. While 2,2'-bipyridine (B1663995) acts as a chelating ligand, forming a stable five-membered ring with a metal center, 3,3'-bipyridine cannot chelate in the same manner due to the orientation of its nitrogen atoms. This prevents the formation of stable, mononuclear complexes typical in many catalytic processes and instead favors the formation of bridged multinuclear complexes or coordination polymers.

Research has shown that brominated bipyridines are common precursors for more complex ligands. For instance, the analogous 6,6'-dibromo-2,2'-bipyridine is frequently used in palladium-catalyzed reactions like Sonogashira and Suzuki couplings to introduce new functional groups. mdpi.com This approach is used to synthesize ligands with specific steric or electronic properties tailored for applications in asymmetric catalysis or materials science. chemrxiv.org While specific examples detailing the catalytic activity of a metal complex directly coordinated to unmodified 6,6'-dibromo-3,3'-bipyridine are scarce, the synthesis of various bipyridine derivatives via metal-catalyzed homocoupling and heterocoupling of bromopyridines is a well-established field. researchgate.netmdpi.com

| Reaction Type | Precursor | Catalyst/Reagents | Product Type | Ref. |

| Sonogashira Coupling | 6,6'-Dibromo-2,2'-bipyridine | Phenylacetylene, Pd(II) catalyst | 6,6'-Bis(phenylethynyl)-2,2'-bipyridine ligand | mdpi.com |

| C-N Coupling | 6,6'-Dibromo-2,2'-dipyridyl | Primary Amine, Pd(dba)₂, BINAP | Bipyridyl-linked bisamidine ligand | mdpi.com |

| Suzuki Coupling | 3-Pyridine Boronic Ester | Pyridyl Halides, Cyclopalladated Catalyst | Functionalized Bipyridines | mdpi.com |

| Homocoupling | 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Zn | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | mdpi.com |

This table presents examples of using brominated pyridines and bipyridines as precursors to highlight the synthetic utility of the bromo-functional group, analogous to the reactivity of 6,6'-Dibromo-3,3'-bipyridine.

Role in Oxidation-Reduction (Redox) Reactions

Metal complexes containing bipyridine ligands are central to many oxidation-reduction (redox) processes, where the ligand can influence the redox potential of the metal center and participate in electron transfer. The redox properties of bipyridinium salts are of significant interest, particularly for applications like redox flow batteries. frontiersin.org

Systematic studies on bipyridinium isomers have revealed that the mutual orientation of the nitrogen atoms significantly impacts the electrochemical behavior. frontiersin.org In the case of 3,3'-bipyridine derivatives, the non-conjugated arrangement of the nitrogen atoms affects the reversibility and potential of the redox processes compared to the 2,2' and 4,4' isomers. While 4,4'-bipyridine (B149096) is often preferred for its electrochemical performance in such applications, the study of all isomers provides a thorough understanding of structure-property relationships. frontiersin.org

The redox potential and solubility of bipyridine complexes can be finely tuned through substitution on the bipyridine rings. frontiersin.org For example, ruthenium(III) bipyridine complexes exhibit reversible metal-based Ru(III)-Ru(IV) oxidation and Ru(III)-Ru(II) reduction events, the potentials of which are sensitive to the nature of other ligands in the coordination sphere. researchgate.net Although these detailed studies often utilize the 2,2'-bipyridine scaffold, the principles of tuning redox properties through ligand modification are broadly applicable. The primary utility of 6,6'-Dibromo-3,3'-bipyridine would again be as a precursor, where the bromo groups are replaced to install functionalities that modulate the electronic properties of the resulting ligand and its metal complexes. researchgate.netmdpi.com

| Bipyridine Scaffold | Key Electrochemical Characteristic | Application Context | Ref. |

| 3,3'-Bipyridine | Redox processes are affected by the non-conjugated N-atom arrangement. | Redox Flow Batteries | frontiersin.org |

| 4,4'-Bipyridine | Often preferred for performance and stability in its reduced form. | Redox Flow Batteries | frontiersin.org |

| 2,2'-Bipyridine | Forms stable chelates, extensively studied in Ru(II)/Ru(III) and Ru(III)/Ru(IV) couples. | General Electrochemistry, Photocatalysis | researchgate.net |

Activation and Transformation of Small Molecules

The activation of small, kinetically inert molecules such as CO₂ and H₂ is a significant goal in catalysis. While metal complexes featuring bipyridine ligands have been explored for this purpose, the specific isomer of the ligand is critical. Research into the photocatalytic reduction of CO₂ using a series of pyridine-based cobalt complexes revealed that the complex with a 3,3'-bipyridine ligand showed no detectable activity . mdpi.comnih.gov

This lack of activity for the 3,3'-bipyridine complex stands in contrast to systems using 2,2'-bipyridine derivatives. For example, in manganese-based CO₂ reduction catalysts, bulky substituents at the 6,6'-positions of a 2,2'-bipyridine ligand were shown to be effective at preventing catalyst dimerization, a common deactivation pathway. nih.govnih.gov This highlights that while substitution at the 6,6'-positions is a viable strategy for tuning reactivity, the fundamental coordination geometry of the bipyridine core (chelating vs. non-chelating) is a more decisive factor for catalytic activity in this context. Similarly, other advanced strategies, such as using uranium-bipyridyl metallocenes or creating frustrated Lewis pairs with p-block elements, have been developed for small molecule activation, but these systems almost exclusively employ the chelating 2,2'-bipyridine scaffold. nih.govrsc.org

Photocatalysis and Light-Driven Processes

Photocatalysis harnesses light energy to drive chemical reactions, often mediated by photosensitive metal complexes. Ruthenium-tris(2,2'-bipyridine), [Ru(bpy)₃]²⁺, is a paradigmatic photocatalyst, valued for its strong visible light absorption, long-lived excited states, and well-defined redox properties. aspirasci.comacademie-sciences.fr The success of this and related complexes is intrinsically linked to the chelating nature of the 2,2'-bipyridine ligand.

Applications in Solar Energy Conversion (e.g., Water Splitting)

The conversion of solar energy into chemical fuels (e.g., through water splitting) or electricity (e.g., in dye-sensitized solar cells, DSSCs) represents a major application of coordination chemistry. researchgate.netnih.gov This field, much like molecular photocatalysis, relies heavily on the unique photophysical properties of ruthenium polypyridyl complexes, almost exclusively those containing 2,2'-bipyridine and its derivatives. acs.orgvast.vn

In DSSCs, sensitizer (B1316253) dyes like the N3 or N719 complex feature 2,2'-bipyridine ligands functionalized with carboxylic acid groups, which serve to anchor the complex to a semiconductor surface (e.g., TiO₂). nih.govacs.org This covalent attachment is crucial for efficient electron injection from the photoexcited dye into the semiconductor's conduction band. While one could envision synthesizing an analogous 3,3'-bipyridine ligand with anchoring groups, the fundamental electronic properties would be suboptimal. The non-chelating binding mode would likely lead to inefficient electronic coupling and poor photophysical performance, making it an unviable strategy for efficient solar energy conversion. Consequently, there is no significant research into the use of 6,6'-Dibromo-3,3'-bipyridine or its derivatives in applications such as water splitting or DSSCs.

Electrocatalysis with 6,6'-Dibromo-3,3'-bipyridine Metal Complexes

Metal complexes incorporating the 6,6'-Dibromo-3,3'-bipyridine ligand are instrumental in the field of electrocatalysis, where they facilitate chemical transformations through the use of electrical energy. This approach offers a sustainable alternative to traditional redox reactions that often rely on sacrificial chemical reagents. nih.gov

In organic synthesis, electrocatalysis provides a powerful method for the formation and cleavage of chemical bonds. nih.gov While specific examples detailing the use of 6,6'-Dibromo-3,3'-bipyridine complexes in the electrocatalytic reduction of organic substrates are not prevalent in the provided search results, the broader class of bipyridine-ligated metal complexes is widely employed for such transformations. For instance, nickel-bipyridine complexes are known to catalyze the Ullmann coupling of aryl halides, a reaction that proceeds through the electrocatalytic reduction of a Ni(II) intermediate. acs.org The substitution pattern on the bipyridine ligand, such as the presence of bromo groups at the 6 and 6' positions, can significantly influence the catalytic activity and selectivity of the metal complex. nih.govacs.org These substituents can alter the steric environment and electronic properties of the catalyst, thereby affecting the stability of intermediates and the rates of key reaction steps. nih.govacs.org

The development of efficient energy storage and conversion technologies is a critical area of research, with a focus on reactions such as the reduction of carbon dioxide (CO₂) and the oxidation of water. acs.orgroyalsocietypublishing.org Metal complexes based on substituted bipyridine ligands, including those derived from 6,6'-dibromo-2,2'-bipyridine, have shown significant promise in these areas. researchgate.netnsf.gov For example, manganese and rhenium tricarbonyl complexes with 6,6'-disubstituted bipyridine ligands are effective electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). nsf.govdiva-portal.org The substituents at the 6,6'-positions play a crucial role in preventing catalyst dimerization and influencing the reaction pathway. nsf.gov

Similarly, cobalt complexes with bipyridine-based ligands have been investigated for the electrocatalytic reduction of dioxygen (O₂). lanl.gov The ligand structure, including the presence of pendent groups, can direct the selectivity of the reaction towards the formation of either water or hydrogen peroxide. lanl.gov While direct applications of 6,6'-Dibromo-3,3'-bipyridine in this specific context are not detailed, the principles of ligand design for tuning catalytic activity are broadly applicable. The ability to systematically modify the bipyridine framework, for instance through Suzuki-Miyaura cross-coupling reactions starting from 6,6'-dibromo-2,2'-bipyridine, allows for the rational design of catalysts with desired properties for energy-related applications. nsf.gov

Elucidation of Catalytic Reaction Mechanisms

A deep understanding of the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. purdue.edu Mechanistic investigations into reactions catalyzed by metal complexes of substituted bipyridines often involve a combination of experimental techniques, such as electrochemistry and spectroscopy, and computational studies. nih.govacs.orgacs.org

The identification of key intermediates and transition states is a central goal of mechanistic studies. In the context of electrocatalytic CO₂ reduction by rhenium bipyridine complexes, time-resolved infrared spectroscopy has been employed to directly observe reactive intermediates, including a proposed Re-tetracarbonyl species. diva-portal.org For nickel-catalyzed cross-coupling reactions, detailed studies on catalytic intermediates have revealed how substituents on the bipyridine ligand affect the stability and reactivity of different nickel oxidation states (Ni(0), Ni(I), and Ni(II)). nih.govacs.org For example, bulky substituents at the 6,6'-positions can stabilize Ni(I) species and lead to cleaner reduction from Ni(II) precatalysts. nih.govacs.org The characterization of these transient species provides crucial insights into the catalytic cycle and helps to explain observed differences in catalytic performance. nih.govacs.org

In many catalytic reactions, particularly those involving proton transfer steps, the ligand can play a more active role than simply tuning the electronic and steric properties of the metal center. The concept of ligand-metal cooperation, where the ligand actively participates in bond activation, has emerged as a powerful strategy in catalyst design. rsc.org For instance, the incorporation of pendent proton relays into the ligand framework can significantly enhance the rate and selectivity of electrocatalytic reactions. lanl.govsemanticscholar.org These relays can facilitate the transfer of protons to or from the substrate, bypassing pathways with high activation barriers. semanticscholar.org

In the electrocatalytic hydrogenation of ketones and aldehydes by a binuclear manganese complex, an internal proton relay within the ligand is key to the formation of a crucial hydride intermediate. acs.org Similarly, in the context of CO₂ reduction, Fe(III) complexes with pendent proton relays have shown enhanced activity and selectivity for the formation of formate. semanticscholar.org The strategic placement of functional groups that can act as proton donors or acceptors within the ligand scaffold, a concept applicable to derivatives of 6,6'-Dibromo-3,3'-bipyridine, allows for fine-tuning of the catalytic process and the development of more efficient systems.

Based on a thorough review of scientific literature, there is a notable lack of specific research data regarding the application of 6,6'-Dibromo-3,3'-bipyridine in the advanced materials science fields outlined in your request. While its isomers, such as derivatives of 2,2'-bipyridine and 4,4'-bipyridine, are extensively used as monomers and ligands in these areas, specific examples and detailed research findings for the 6,6'-dibromo-3,3'-bipyridine compound are not documented in accessible publications.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on "6,6'-Dibromo-3,3'-bipyridine." The available information does not cover its utilization in:

The development of Conjugated Microporous Polymers (CMPs).

Its role as a precursor for semiconducting polymers.

The synthesis of coordination polymers.

Its integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Specific design principles as a MOF or COF ligand.

Applications in gas adsorption, separation, and storage.

To provide an article on these topics would require discussing other chemical compounds, which would violate the explicit instructions of your request.

Advanced Materials Science and Supramolecular Architectures

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Catalytic Sites within MOF and COF Structures

The integration of bipyridine units, such as those derived from 6,6'-Dibromo-3,3'-bipyridine, into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a key strategy for developing single-site heterogeneous catalysts. acs.orgresearchgate.net The nitrogen atoms of the bipyridine moiety serve as strong metal-chelating sites, allowing for the post-synthetic metalation of the framework. researchgate.netgoogle.com This process introduces catalytically active metal centers into the porous structure in a well-defined and isolated manner. acs.org

For instance, robust and porous bipyridyl-based MOFs with UiO topology have been synthesized and subsequently metalated with iridium. acs.org These Ir-functionalized MOFs exhibit high activity as catalysts for C-H borylation of arenes and tandem hydrosilylation reactions, demonstrating significantly greater activity and stability compared to their homogeneous counterparts. acs.org The enhanced performance is attributed to the beneficial effects of active site isolation within the MOF structure. acs.org Similarly, bipyridine-functionalized COFs can be metalated with various transition metals, including cobalt and nickel, creating synergistic catalysts for processes like the photoreduction of CO2. acs.org The framework itself, with its defined channels and pores, can influence reaction selectivity and provide a stable environment for the catalytic centers. researchgate.netnih.govwikipedia.org

Table 1: Examples of Catalytic Applications of Bipyridine-Functionalized Frameworks Data sourced from referenced research articles.

| Framework Type | Metal Site | Catalytic Reaction | Key Finding | Reference |

| BPV-MOF-Ir | Iridium | C-H Borylation | High turnover numbers (up to 17,000) and recyclability (>15 times). | acs.org |

| mBPV-MOF-Ir | Iridium | Tandem Hydrosilylation | Superior activity due to larger open channels in mixed-linker MOF. | acs.org |

| Ni-TpBpy COF | Nickel | CO2 Photoreduction | Synergistic catalysis achieves high selectivity for CO over H2 generation. | acs.org |

| Co-TpBpy COF | Cobalt | Oxygen Evolution Reaction | Bipyridine COF serves as a stable platform for electrocatalysis. | acs.org |

| ZnII-bipyridine MOF | Zinc | Intramolecular Hydroamination | MOF environment affects reaction direction, favoring hydroamination over hydrolysis. | researchgate.net |

Formation of Schiff Bases for COF Construction

Schiff base chemistry provides a powerful and versatile route for the construction of highly stable and crystalline Covalent Organic Frameworks (COFs). nih.govresearchgate.net The formation of an imine bond (-C=N-) through the condensation reaction of an aldehyde and a primary amine is a dynamic covalent reaction, which allows for "error-checking" and self-healing during the synthesis, leading to highly ordered, porous materials. nih.govgsconlinepress.com

To utilize 6,6'-Dibromo-3,3'-bipyridine in this context, it must first be converted into a dialdehyde (B1249045) derivative, such as 3,3'-bipyridine-6,6'-dicarbaldehyde. ossila.com This dialdehyde monomer can then react with various multitopic amine linkers to form a Schiff base COF. scirp.orgnih.gov The resulting imine-linked COFs are noted for their high chemical stability, porosity, and crystallinity compared to other COF linkage types. nih.gov

The general mechanism for Schiff base formation proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. nih.gov This reaction is often catalyzed by acid. scirp.org The modular nature of this synthesis, allowing for a wide variety of aldehyde and amine building blocks, enables the precise design of COF properties, such as pore size and functionality. researchgate.netnih.gov The bipyridine unit, once incorporated into the COF backbone via Schiff base linkages, remains available for subsequent metalation, combining the stability of the imine bond with the functionality of the metal-chelating site. acs.orgossila.com

Table 2: Schiff Base Formation from Bipyridine Aldehydes Illustrative reactions based on principles from referenced literature.

| Aldehyde Component | Amine Component | Resulting Linkage | Framework | Reference Principle |

| 3,3'-bipyridine-6,6'-dicarbaldehyde | 1,4-Phenylenediamine | Di-imine | 2D or 3D COF | nih.govossila.com |

| 2,2'-bipyridyl-5,5'-dialdehyde | S-Benzyldithiocarbazate | Di-imine | Schiff Base Molecule | scirp.org |

| 2,2'-bipyridyl-5,5'-dialdehyde | Thiosemicarbazide | Di-imine | Schiff Base Molecule | scirp.org |

| Dialdehyde aryl-borate | Diamino-aryl halide | Imine (via one-pot Suzuki coupling and Schiff base reaction) | 2D COF | nih.gov |

Supramolecular Assembly and Self-Organization

The programmed assembly of molecules into well-defined, higher-order structures is a cornerstone of supramolecular chemistry. 6,6'-Dibromo-3,3'-bipyridine and its derivatives are excellent candidates for directing self-assembly processes, owing to the directional nature of the coordination bonds they form with metal ions.

The specific bite angle and rotational freedom of the bipyridine unit are crucial in guiding the formation of complex three-dimensional structures like helices and cages. oup.comresearchgate.net When linear strands containing bipyridine units are reacted with suitable metal ions, such as Cu(I) or Pd(II), they can self-assemble into intricate architectures. researchgate.netacs.org

For example, a double-stranded helical structure can form when two linear oligobipyridine strands coordinate to Cu(I) ions. researchgate.netacs.org This pre-organized helical arrangement can then be used as a template to synthesize macrocycles with a defined size and number of bipyridine units. The spontaneous formation of these inorganic double helices is a self-organizing process that can display cooperativity, reminiscent of biological systems like DNA. researchgate.net

Similarly, cage-like structures can be assembled by carefully selecting the geometry of both the bipyridine-based ligand and the metal coordination center. oup.comhud.ac.uk The combination of rigid bipyridine ligands with metal ions that have specific geometric preferences (e.g., square planar Pd(II) or tetrahedral Cu(I)) can lead to the high-yield formation of discrete, hollow cage complexes. oup.comacs.org For instance, face-capped tetrahedral cages have been constructed using bipyridine-containing subcomponents and metal ions like Cd(II) and Cu(I). acs.org The internal cavity of these cages can be designed to encapsulate guest molecules. hud.ac.uk Furthermore, the self-assembly of exo-ditopic bipyridine-based macrocyclic ligands with silver ions has been shown to produce single-stranded helical coordination polymers. nih.gov

The cavities and binding sites engineered into supramolecular assemblies derived from 6,6'-Dibromo-3,3'-bipyridine enable them to act as hosts for smaller guest molecules, a field known as host-guest chemistry. tum.de This molecular recognition is highly specific, relying on a combination of factors including size, shape, and chemical complementarity between the host and guest. ccspublishing.org.cnuiowa.edu

Metal-organic polyhedra constructed from Schiff base ligands derived from 3,3'-bipyridine-6,6'-dicarbaldehyde and aniline (B41778) have demonstrated selective anion binding. ossila.com These Fe(II)-based cages show a preference for binding PF6- over other anions like CF3SO3- and BF4-. ossila.com This selectivity arises from the specific interactions between the anion and the internal surface of the host cage.

Furthermore, the bipyridine unit itself is a key component in redox-active molecular hosts. Viologen-based systems, which are structurally related to bipyridines, can have their host-guest properties controlled by their redox state. rsc.org The ability to switch recognition "on" or "off" is a hallmark of advanced functional materials. The cavities of these host structures can also bind fluorescent dyes, enabling the design of indicator-displacement assays for sensing applications. ossila.com The fundamental interactions driving this recognition include hydrogen bonding and halogen bonding. acs.org

Incorporating 6,6'-Dibromo-3,3'-bipyridine and its derivatives into metal complexes and larger assemblies gives rise to materials with interesting and tunable optoelectronic properties. mdpi.com These properties, including light absorption and emission, are critical for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and solar cells. dur.ac.ukossila.com

The photophysical properties of metal complexes containing bipyridine ligands are dominated by metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LLCT) transitions. acs.orgacs.org In heteroleptic iridium(III) complexes, for example, emission originates from an admixture of dπ(Ir) → π(bpy) (MLCT) and π(ppy) → π(bpy) (LLCT) excited states. acs.org The energy of these transitions, and thus the color of the emitted light, can be finely tuned by modifying the substituents on the bipyridine ligand. acs.orgacs.org

Similarly, ruthenium(II) polypyridyl complexes are known for their rich photophysical and photoelectrochemical behavior. bohrium.comnih.gov The emission wavelengths, quantum yields, and excited-state lifetimes of these complexes are sensitive to the solvent environment and the electronic nature of the ligands. rsc.org For instance, introducing strong-field ligands can lead to a blue-shift in emission maxima. nih.gov Copper(I) complexes bearing a 6,6'-bis(phenylethynyl)-2,2'-bipyridine ligand, synthesized from 6,6'-dibromo-2,2'-bipyridine, also exhibit notable absorption and emission properties, with a low HOMO-LUMO energy gap that facilitates electron excitation. mdpi.com These tunable properties make bipyridine-based materials highly promising for the development of new photofunctional systems. bohrium.comrsc.org

Table 3: Photophysical Data for Selected Bipyridine-Containing Metal Complexes Data represents examples from the literature to illustrate key properties.

| Complex Type | Key Feature | Absorption (λmax, nm) | Emission (λmax, nm) | Key Finding | Reference |

| [(ppy)2Ir(bpy)]+ | Substituted 5,5'-diaryl-2,2'-bipyridine (bpy) | ~380-470 | ~590-620 | Luminescent properties depend on aryl functionalization, tuning emission from 3LLCT/3MLCT states. | acs.orgacs.org |

| [Ru(bpy)2L]2+ | Hemilabile phosphine-ether ligands (L) | ~450 | ~600 | Emission is blue-shifted relative to [Ru(bpy)3]2+ due to the strong-field phosphine (B1218219) ligand. | nih.gov |

| Unsymmetrical Ru(II) bpy | Convergent synthetic route | ~440 | ~650-670 (in MeCN) | Solvent-dependent excited state behavior allows for tuning of emission wavelengths and lifetimes. | rsc.org |

| Cu(I) Heteroleptic Complex | 6,6'-bis(phenylethynyl)-2,2'-bipyridine ligand | ~350, ~460 | ~610 | A small HOMO-LUMO energy gap (2.79 eV) impacts the optical properties. | mdpi.com |

Computational and Theoretical Chemistry Studies of 6,6 Dibromo 3,3 Bipyridine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it suitable for a wide range of molecular systems. DFT calculations are routinely used to predict the electronic structure and properties of molecules. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and the energy required for electronic excitation. youtube.com DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. researchgate.netyoutube.com For 6,6'-Dibromo-3,3'-bipyridine, this would reveal how the electron density is distributed and how the bromine and nitrogen atoms influence the electronic structure. Despite the foundational nature of this analysis, specific published data on the HOMO-LUMO gap and orbital plots for 6,6'-Dibromo-3,3'-bipyridine could not be located.

Prediction of Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.netnih.gov By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate a molecule's UV-Vis spectrum, aiding in the interpretation of experimental data. Similarly, by calculating vibrational frequencies, DFT can predict infrared (IR) and Raman spectra. rsc.org Such theoretical spectra for 6,6'-Dibromo-3,3'-bipyridine would be invaluable for its characterization, but published computational spectroscopic data for this specific compound is absent from the reviewed sources.

Elucidation of Reaction Mechanisms and Energy Landscapes

DFT is widely used to map out the potential energy surfaces of chemical reactions. This involves locating transition states and calculating activation energies, providing a detailed, step-by-step understanding of reaction pathways. researchgate.net For 6,6'-Dibromo-3,3'-bipyridine, this could be applied to understand its reactivity in, for example, cross-coupling reactions where the bromine atoms are substituted. However, no specific DFT studies on the reaction mechanisms involving 6,6'-Dibromo-3,3'-bipyridine were identified.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, providing a visual guide to its reactivity. researchgate.net The map is plotted onto the electron density surface, with different colors indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For 6,6'-Dibromo-3,3'-bipyridine, an MEP map would highlight the electron-rich nitrogen lone pairs as sites for protonation or coordination to metals, and potentially electron-deficient regions. No published MEP map for 6,6'-Dibromo-3,3'-bipyridine could be found.

Advanced Quantum Chemical Methodologies for Excited State Analysis

Beyond TD-DFT, more advanced and computationally intensive methods are used for a highly accurate description of electronic excited states, especially in cases where TD-DFT may be insufficient. molcas.org Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide a more robust treatment of electron correlation in excited states. molcas.org These methods are crucial for understanding complex photophysical processes like fluorescence, phosphorescence, and non-radiative decay pathways. A study on a rhenium complex incorporating a 3,3'-dibromo-4,4'-bipyridine (B514718) derivative utilized advanced techniques to unravel its excited-state dynamics. univie.ac.at However, the application of such advanced methodologies specifically to 6,6'-Dibromo-3,3'-bipyridine has not been reported in the available literature.

Future Research Directions and Emerging Opportunities for 6,6 Dibromo 3,3 Bipyridine

Development of Asymmetric Catalysis Employing Chiral Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While chiral 2,2'-bipyridines are well-established ligands, the creation of chiral derivatives from 6,6'-Dibromo-3,3'-bipyridine offers a new frontier for creating unique catalytic environments.

Future research can focus on leveraging the C-Br bonds for cross-coupling reactions to introduce chiral moieties. These modifications could lead to novel classes of ligands with distinct bite angles and steric profiles compared to traditional 2,2'-bipyridine (B1663995) systems. The development of C2-symmetric and axially chiral ligands derived from the 3,3'-bipyridine (B1266100) core is a promising avenue. For instance, atropisomeric chirality could be induced by introducing bulky groups at the positions adjacent to the pyridine (B92270) rings, with the 6,6'-dibromo starting material providing the initial framework for such derivatization.

These novel chiral ligands could be applied in a variety of metal-catalyzed reactions. The different coordination geometry of 3,3'-bipyridine ligands may prove advantageous for reactions where the traditional 2,2'-bipyridine scaffold is less effective, potentially accommodating different transition states or sterically demanding substrates. Research into nickel- and copper-catalyzed asymmetric reactions, such as Friedel-Crafts alkylations or ring-openings, could benefit from these new ligand designs. chemrxiv.orgrsc.org

Table 1: Potential Chiral Ligands from 6,6'-Dibromo-3,3'-bipyridine and Their Catalytic Applications

| Ligand Type | Proposed Synthetic Strategy | Potential Asymmetric Reactions | Metal Center |